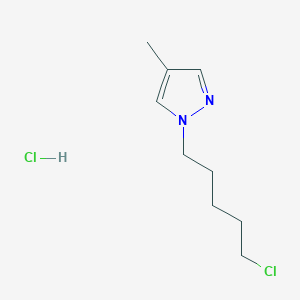
1-(5-Chlorpentyl)-4-methyl-1H-pyrazolhydrochlorid
Übersicht
Beschreibung
1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N2 and its molecular weight is 223.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Untersuchung von Cannabinoid-Rezeptoren
Die Struktur von 1-(5-Chlorpentyl)-4-methyl-1H-pyrazolhydrochlorid ähnelt der von synthetischen Cannabinoiden, was auf mögliche Wechselwirkungen mit Cannabinoid-Rezeptoren hindeutet. Dies macht es zu einem Kandidaten für pharmakologische Studien, die darauf abzielen, die Bindung und Aktivität von Liganden an CB1- und CB2-Rezeptoren zu verstehen .
Biologische Aktivität
1-(5-Chloropentyl)-4-methyl-1H-pyrazole hydrochloride is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H14ClN3
- Molecular Weight : 215.69 g/mol
- IUPAC Name : 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride
Research indicates that pyrazole derivatives, including 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Pyrazoles often inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to anti-inflammatory effects similar to those observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Interaction with Receptors : The compound may interact with various receptors, including cannabinoid receptors, contributing to its analgesic and anti-inflammatory properties .
Biological Activities
The biological activities associated with 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride include:
- Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can significantly reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases .
- Analgesic Properties : The compound has been reported to possess pain-relieving effects, making it a candidate for further investigation in pain management therapies.
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against various bacterial strains, which could be beneficial in developing new antibiotics .
Case Study 1: Anti-inflammatory Activity
A study published in PubMed examined the anti-inflammatory effects of several pyrazole derivatives, including 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. The results demonstrated a significant reduction in inflammation markers in treated groups compared to controls .
| Treatment Group | Inflammation Marker Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 65 |
Case Study 2: Analgesic Effects
In another investigation, the analgesic potential of the compound was evaluated using a formalin test in rodents. The results indicated that higher doses led to a substantial decrease in pain behavior compared to the control group .
| Dose (mg/kg) | Pain Behavior Score (0-10) |
|---|---|
| Control | 8 |
| 10 | 5 |
| 20 | 2 |
Eigenschaften
IUPAC Name |
1-(5-chloropentyl)-4-methylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2.ClH/c1-9-7-11-12(8-9)6-4-2-3-5-10;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLBTADGZNLOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















